molecular formula C11H10ClN3OS B387379 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 313531-89-4

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B387379
CAS No.: 313531-89-4
M. Wt: 267.74g/mol
InChI Key: XEDBMOCWFUTDSS-UHFFFAOYSA-N
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Description

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation and Reduction Reactions: Oxidized or reduced thiadiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position of the thiadiazole ring can affect the compound’s lipophilicity, steric properties, and overall pharmacokinetic profile, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDBMOCWFUTDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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